molecular formula C19H16BrNO4 B12457972 2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B12457972
M. Wt: 402.2 g/mol
InChI Key: GQTNTJJOPOKUQC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethyl group, and a phenylpyrrolidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-phenylpyrrolidine-3-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The oxoethyl and phenylpyrrolidine moieties contribute to the compound’s overall stability and reactivity, influencing its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate
  • Methyl 1-(4-Bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
  • Methyl 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of both the bromophenyl and oxoethyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C19H16BrNO4/c20-15-8-6-13(7-9-15)17(22)12-25-19(24)14-10-18(23)21(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2

InChI Key

GQTNTJJOPOKUQC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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